molecular formula C19H17ClN4O3S3 B12170774 2-({5-[(2-chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)-N'-[(Z)-(4-hydroxy-3-methoxyphenyl)methylidene]acetohydrazide

2-({5-[(2-chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)-N'-[(Z)-(4-hydroxy-3-methoxyphenyl)methylidene]acetohydrazide

Cat. No.: B12170774
M. Wt: 481.0 g/mol
InChI Key: YEOPIXMWPCSXLI-NKVSQWTQSA-N
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Description

2-[[5-[(2-chlorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]sulfanyl]-N-[(E)-(4-hydroxy-3-methoxyphenyl)methylideneamino]acetamide is a complex organic compound that features a thiadiazole ring, a chlorophenyl group, and a methoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[[5-[(2-chlorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]sulfanyl]-N-[(E)-(4-hydroxy-3-methoxyphenyl)methylideneamino]acetamide typically involves multiple steps:

    Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by reacting thiosemicarbazide with carbon disulfide in the presence of a base, followed by cyclization.

    Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced via a nucleophilic substitution reaction using 2-chlorobenzyl chloride and a suitable nucleophile.

    Formation of the Final Compound: The final compound is formed by reacting the intermediate thiadiazole derivative with 4-hydroxy-3-methoxybenzaldehyde under Schiff base formation conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, solvent recycling, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atoms, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can occur at the imine group, converting it to an amine.

    Substitution: The chlorophenyl group can participate in various substitution reactions, such as nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate.

Biology

In biological research, this compound may be investigated for its potential as a bioactive molecule. Its structural features suggest it could interact with biological targets, making it a candidate for drug discovery.

Medicine

In medicinal chemistry, this compound could be explored for its potential therapeutic properties. The presence of the thiadiazole ring and the chlorophenyl group suggests it may have antimicrobial, antifungal, or anticancer activities.

Industry

In industry, this compound could be used in the development of new materials with specific properties, such as conductivity, fluorescence, or catalytic activity.

Mechanism of Action

The mechanism of action of 2-[[5-[(2-chlorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]sulfanyl]-N-[(E)-(4-hydroxy-3-methoxyphenyl)methylideneamino]acetamide would depend on its specific application. In a biological context, it may interact with enzymes or receptors, modulating their activity. The thiadiazole ring and the imine group could play crucial roles in binding to the target molecules, while the chlorophenyl group may enhance its lipophilicity and membrane permeability.

Comparison with Similar Compounds

Similar Compounds

    2-(2-chlorophenyl)-5-(methylsulfanyl)-1,3,4-oxadiazole: Similar structure but with an oxadiazole ring instead of a thiadiazole ring.

    2-(4-chlorophenyl)-5-phenyl-1,3,4-oxadiazole: Contains a phenyl group instead of a methoxyphenyl group.

    2-(2,4-dichlorophenyl)-5-(methylsulfanyl)-1,3,4-oxadiazole: Contains an additional chlorine atom on the phenyl ring.

Uniqueness

The uniqueness of 2-[[5-[(2-chlorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]sulfanyl]-N-[(E)-(4-hydroxy-3-methoxyphenyl)methylideneamino]acetamide lies in its combination of functional groups and structural features. The presence of both a thiadiazole ring and a Schiff base linkage, along with the chlorophenyl and methoxyphenyl groups, provides a unique set of chemical and biological properties that can be exploited in various applications.

Properties

Molecular Formula

C19H17ClN4O3S3

Molecular Weight

481.0 g/mol

IUPAC Name

2-[[5-[(2-chlorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]sulfanyl]-N-[(Z)-(4-hydroxy-3-methoxyphenyl)methylideneamino]acetamide

InChI

InChI=1S/C19H17ClN4O3S3/c1-27-16-8-12(6-7-15(16)25)9-21-22-17(26)11-29-19-24-23-18(30-19)28-10-13-4-2-3-5-14(13)20/h2-9,25H,10-11H2,1H3,(H,22,26)/b21-9-

InChI Key

YEOPIXMWPCSXLI-NKVSQWTQSA-N

Isomeric SMILES

COC1=C(C=CC(=C1)/C=N\NC(=O)CSC2=NN=C(S2)SCC3=CC=CC=C3Cl)O

Canonical SMILES

COC1=C(C=CC(=C1)C=NNC(=O)CSC2=NN=C(S2)SCC3=CC=CC=C3Cl)O

Origin of Product

United States

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